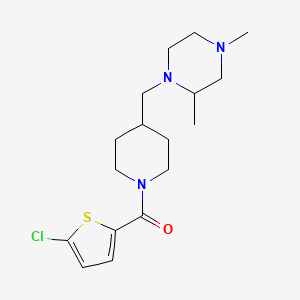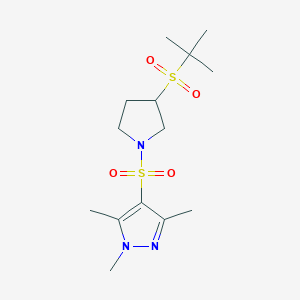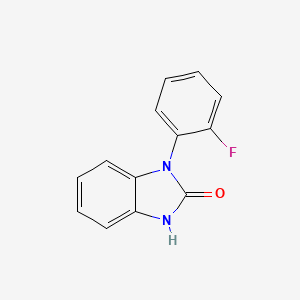
1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylsulfanylphenyl)ethanamine; hydrochloride, also known as 3-MMC, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, 3-MMC also has potential applications in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Applications
A study describes a series of bis(arylalkyl)amines, highlighting their effects on prolonging the effective refractory period in isolated cardiac tissue. These compounds, including modifications similar to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", act by prolonging the cardiac action potential without significantly altering the maximum rate of depolarization, categorizing them as selective class III antiarrhythmic agents. A key structural feature for enhanced activity was identified as the methanesulfonamido moiety on the aryl rings, emphasizing the compound's potential in cardiac potassium channel blockade (Cross et al., 1990).
Ligand Chemistry and Chiroptical Properties
Research on chiral, conformationally mobile tripodal ligands, including structures akin to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", demonstrates their ability to form chiral, pseudo C3-symmetric complexes with Zn(II) and Cu(II) salts. These complexes exhibit significant electrophilic coordination sites and maintain structures conducive to anion–π and/or lone pair–π interactions in their coordination compounds. This study underscores the compound's versatility in creating supramolecular networks with potential applications in chiroptical material sciences (Canary et al., 1998).
Inhibition of Inflammatory Markers
Another study focuses on the synthesis of Apremilast, where "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride" serves as a precursor. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is highlighted for its role in inhibiting multiple inflammatory markers involved in psoriasis' pathogenesis. This application illustrates the compound's potential in pharmaceutical formulations aimed at treating inflammatory conditions (Shan et al., 2015).
Photolysis and Photoaffinity Probes
A photolysis study of diazirines, related to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", explores their utility in photoaffinity probes. Despite some limitations in biological systems due to reversible processes, this research offers insights into the compound's applicability in studying protein interactions and dynamics through photoinsertion products, which could be significant for biochemical research (Platz et al., 1991).
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRRLYWDTZYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)
![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)